2-(1-Methoxybutyl)benzofuran
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Overview
Description
2-(1-Methoxybutyl)benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a methoxybutyl group attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2-(1-Methoxybutyl)benzofuran, typically involves cyclization reactions. One common method is the dehydrative cyclization of ortho-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of ortho-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes such as the one-pot etherification and dehydrative cyclization of ortho-hydroxyacetophenones. These methods are favored for their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methoxybutyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran core or the methoxybutyl side chain.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzofurans, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Methoxybutyl)benzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another therapeutic agent for skin conditions.
Angelicin: Known for its biological activities.
Uniqueness: 2-(1-Methoxybutyl)benzofuran is unique due to its specific methoxybutyl substitution, which can influence its biological activity and chemical reactivity. This structural variation can lead to different pharmacological properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
2-(1-methoxybutyl)-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-6-12(14-2)13-9-10-7-4-5-8-11(10)15-13/h4-5,7-9,12H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCXUCLTLDKZTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2O1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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